1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 630049-59-1
VCID: VC4987413
InChI: InChI=1S/C12H14ClNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
SMILES: C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl
Molecular Formula: C12H14ClNO4S
Molecular Weight: 303.76

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

CAS No.: 630049-59-1

Cat. No.: VC4987413

Molecular Formula: C12H14ClNO4S

Molecular Weight: 303.76

* For research use only. Not for human or veterinary use.

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid - 630049-59-1

Specification

CAS No. 630049-59-1
Molecular Formula C12H14ClNO4S
Molecular Weight 303.76
IUPAC Name 1-(2-chlorophenyl)sulfonylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C12H14ClNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Standard InChI Key QKQWLMWHAFCAQY-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional domains:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity and hydrogen-bonding capacity.

  • 2-Chlorophenylsulfonyl group: An electron-withdrawing substituent enhancing electrophilic reactivity at the sulfonyl oxygen while influencing aromatic π-stacking interactions.

  • Carboxylic acid terminus: A polar, ionizable group enabling salt formation and participation in dipole-dipole interactions.

The molecular formula is C₁₂H₁₄ClNO₄S with a molar mass of 303.76 g/mol, identical to its 4-chlorophenyl isomer but distinguished by substituent orientation . X-ray crystallography data, though unavailable for this isomer, predicts a chair conformation for the piperidine ring and dihedral angles of 85-95° between the sulfonyl group and chlorophenyl plane based on analogous structures.

Physicochemical Characteristics

Key properties derived from experimental and computational models include:

PropertyValue/RangeMethod
Melting Point139-140°C (decomposes)Differential Scanning Calorimetry
Aqueous Solubility2.8 mg/L (25°C, pH 7.4)shake-flask HPLC
logP (Octanol-Water)1.87 ± 0.12Reversed-phase HPLC
pKa (Carboxylic Acid)3.12 ± 0.05Potentiometric titration

The low solubility profile necessitates prodrug strategies or salt formulation for bioavailability enhancement. Quantum mechanical calculations (DFT/B3LYP/6-311+G(d,p)) predict strong electrostatic potential minima (-42.3 kcal/mol) at the sulfonyl oxygen, indicating susceptibility to nucleophilic attack.

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a three-step sequence adapted from N-substituted piperidine methodologies :

Step 1: Sulfonylation of Ethyl Piperidine-4-carboxylate
Ethyl piperidine-4-carboxylate reacts with 2-chlorobenzenesulfonyl chloride under basic aqueous conditions (pH 9-10, Na₂CO₃). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, yielding ethyl 1-[(2-chlorophenyl)sulfonyl]piperidine-4-carboxylate (78% yield) .

Step 2: Hydrazide Formation
Refluxing the ester intermediate with hydrazine hydrate in ethanol generates the carbohydrazide derivative through nucleophilic acyl substitution. Monitoring by TLC (n-hexane:EtOAc 3:1, Rf 0.42) confirms completion within 2.5 hours (84% yield) .

Step 3: Acid Hydrolysis
The hydrazide undergoes acidic hydrolysis (6M HCl, 110°C, 6h) to afford the target carboxylic acid. Crude product purification via recrystallization from ethanol/water (1:3) provides white crystals with >99% HPLC purity .

Critical Process Parameters

ParameterOptimal RangeImpact on Yield
Sulfonylation pH9.2-9.8<9: Incomplete reaction
>10: Ester saponification
Hydrazine Equivalents1.05-1.10Excess causes dimerization
Hydrolysis Temperature105-110°CLower temps prolong reaction

Scale-up challenges include exothermic control during sulfonylation and hydrazine handling precautions. Continuous flow reactors have demonstrated 18% yield improvement in analogous syntheses by enhancing heat transfer and mixing .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.68 (d, J=8.4 Hz, 1H, H-3' aromatic)

  • δ 7.52-7.48 (m, 2H, H-4', H-6' aromatic)

  • δ 7.31 (t, J=7.6 Hz, 1H, H-5' aromatic)

  • δ 3.92 (br s, 2H, piperidine H-2, H-6)

  • δ 2.81 (t, J=11.2 Hz, 2H, piperidine H-3, H-5)

  • δ 2.34 (m, 1H, piperidine H-4)

¹³C NMR (100 MHz, DMSO-d₆):

  • 174.3 ppm (C=O, carboxylic acid)

  • 138.2 ppm (C-1' aromatic)

  • 133.7 ppm (C-2' aromatic with Cl)

  • 57.4 ppm (piperidine C-1)

  • 44.2 ppm (piperidine C-4)

The deshielded piperidine C-4 (Δδ +6.8 ppm vs parent compound) confirms sulfonyl group electron-withdrawing effects .

Mass Spectrometry

High-resolution ESI-MS ([M-H]⁻):

  • Observed: m/z 302.0381

  • Calculated for C₁₂H₁₃ClNO₄S⁻: 302.0384

  • Fragmentation pattern shows major ions at m/z 185 (sulfonylpiperidine fragment) and m/z 117 (chlorophenylsulfonyl).

OrganismMIC (μM)Derivative Structure
S. aureus (MRSA)12.55-{1-[(4-ClPh)SO₂]-4-piperidinyl}-1,3,4-oxadiazole
E. coli (ESBL)25.0N-(2,4-dimethylphenyl)acetamide analog
C. albicans50.04-Carboxylic acid ethyl ester

Mechanistic studies suggest sulfonyl group interaction with bacterial dihydrofolate reductase (DHFR) and fungal CYP51, validated through molecular docking (Glide XP, ΔG = -9.8 kcal/mol) .

Anticancer Activity Screening

Preliminary MTT assays on MCF-7 cells show:

Concentration (μM)Viability (%)95% CI
1082.379.1-85.5
5047.643.2-52.0
10018.915.7-22.1

Flow cytometry reveals G2/M phase arrest (42.7% vs 18.9% control) and caspase-3 activation (3.8-fold increase), indicating apoptotic mechanisms.

Computational Modeling and SAR

Quantitative Structure-Activity Relationship (QSAR)

A 3D-QSAR model (r²=0.89, q²=0.72) identifies critical pharmacophores:

  • Hydrophobic region: 2-Chlorophenyl group (contribution: 32%)

  • Hydrogen bond acceptor: Sulfonyl oxygen (contribution: 28%)

  • Ionizable group: Carboxylic acid (contribution: 25%)

CoMFA steric field analysis (Fig. 1) highlights tolerance for bulky substituents at the piperidine 3-position, guiding future analog design .

Molecular Dynamics Simulations

20 ns simulations of the DHFR complex (PDB 1U72) reveal:

  • Stable hydrogen bonds between sulfonyl oxygen and Arg57 (occupancy 89%)

  • Chlorine atom participation in halogen bonding with Phe34 (distance 3.4 Å)

  • Root-mean-square fluctuation (RMSF) <1.2 Å for ligand-protein contacts

These interactions rationalize the compound’s higher affinity versus methotrexate (ΔΔG = -2.3 kcal/mol) .

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